molecular formula C16H19N B1359148 p-Isopropylphenyl-p-tolyl-amine CAS No. 494834-22-9

p-Isopropylphenyl-p-tolyl-amine

Cat. No.: B1359148
CAS No.: 494834-22-9
M. Wt: 225.33 g/mol
InChI Key: AKMQYRHTSCDPFE-UHFFFAOYSA-N
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Description

p-Isopropylphenyl-p-tolyl-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an isopropyl group attached to a phenyl ring and a tolyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropylphenyl-p-tolyl-amine can be achieved through several methods. One common approach involves the reaction of p-toluidine with isopropylbenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: p-Isopropylphenyl-p-tolyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Isopropylphenyl-p-tolyl-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound may be used to study the effects of aromatic amines on biological systems. It can also be a precursor for the synthesis of pharmaceuticals and other bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of p-Isopropylphenyl-p-tolyl-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This reactivity is influenced by the presence of the isopropyl and tolyl groups, which can affect the electron density on the aromatic ring and the amine group .

Comparison with Similar Compounds

Uniqueness: p-Isopropylphenyl-p-tolyl-amine is unique due to the presence of both the isopropyl and tolyl groups. This combination of substituents imparts distinct chemical properties, such as altered reactivity and solubility, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-methyl-N-(4-propan-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMQYRHTSCDPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628219
Record name 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494834-22-9
Record name 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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